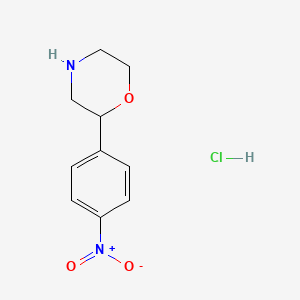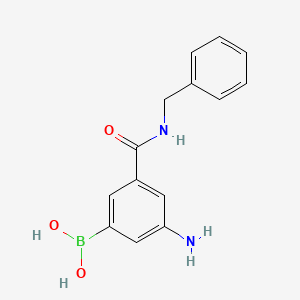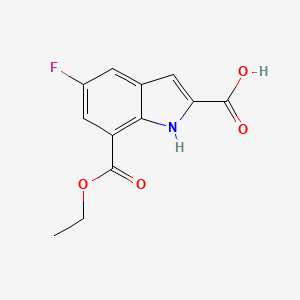
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features an ethoxycarbonyl group at the 7th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indole precursor.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-fluoro-1H-indole-2-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its chemical properties and biological activities.
7-(ethoxycarbonyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions.
7-(methoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, which may alter its chemical behavior.
Uniqueness
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the ethoxycarbonyl group and the fluorine atom can enhance its reactivity, stability, and biological activity compared to similar compounds.
属性
分子式 |
C12H10FNO4 |
|---|---|
分子量 |
251.21 g/mol |
IUPAC 名称 |
7-ethoxycarbonyl-5-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-7(13)3-6-4-9(11(15)16)14-10(6)8/h3-5,14H,2H2,1H3,(H,15,16) |
InChI 键 |
WXXOTTASQDUMTE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![2-Hexylthieno[3,4-b]thiophene](/img/structure/B11760456.png)
![(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)

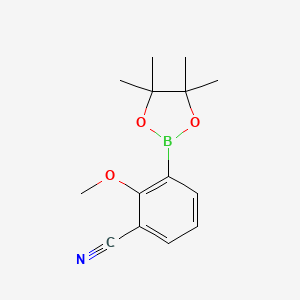
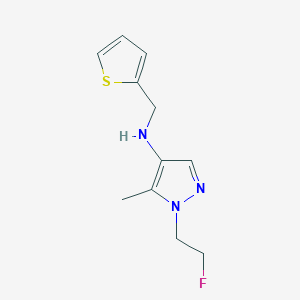

![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)

![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
